molecular formula C21H24ClFN2O3S B3700620 N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(4-fluorobenzyl)benzenesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(4-fluorobenzyl)benzenesulfonamide

Cat. No.: B3700620
M. Wt: 438.9 g/mol
InChI Key: LJIXBJGELMROKP-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(4-fluorobenzyl)benzenesulfonamide is a complex organic compound characterized by its unique chemical structure. This compound features a combination of azepane, benzene, and sulfonamide groups, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(4-fluorobenzyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the azepane ring, followed by the introduction of the benzene and sulfonamide groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfonating agents. The reaction conditions usually involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are essential to achieve the desired quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(4-fluorobenzyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under an inert atmosphere.

    Substitution: Halogenating agents like chlorine or bromine; nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions often result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(4-fluorobenzyl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(4-fluorobenzyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(4-fluorobenzyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring, coupled with the benzene and sulfonamide groups, provides a versatile scaffold for various applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-[(4-fluorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN2O3S/c22-18-7-11-20(12-8-18)29(27,28)25(15-17-5-9-19(23)10-6-17)16-21(26)24-13-3-1-2-4-14-24/h5-12H,1-4,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIXBJGELMROKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(4-fluorobenzyl)benzenesulfonamide
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N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(4-fluorobenzyl)benzenesulfonamide
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N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(4-fluorobenzyl)benzenesulfonamide
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N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(4-fluorobenzyl)benzenesulfonamide
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N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(4-fluorobenzyl)benzenesulfonamide
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N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(4-fluorobenzyl)benzenesulfonamide

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